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molecular formula C7H8N2O B177300 2-Amino-4,5-dimethylfuran-3-carbonitrile CAS No. 5117-88-4

2-Amino-4,5-dimethylfuran-3-carbonitrile

Cat. No. B177300
M. Wt: 136.15 g/mol
InChI Key: ACHDPRAJHGRGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04240820

Procedure details

20.4 g (0.1 mole) of 2-amino-3-cyano-4,5-dimethylfurane and 17.5 g (0.155 mole) of chloroacetyl chloride were boiled in 200 ml of toluene until the evolution of hydrogen chloride had subsided. Thereafter, the solvent was evaporated off under reduced pressure and the residue was recrystallized from ethyl acetate. 26 g of 2-chloroacetylamino-3-cyano-4,5-dimethylfurane of melting point 114° C. were obtained in this manner.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[Cl:11][CH2:12][C:13](Cl)=[O:14].Cl>C1(C)C=CC=CC=1>[Cl:11][CH2:12][C:13]([NH:1][C:2]1[O:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8])=[O:14]

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
NC=1OC(=C(C1C#N)C)C
Step Two
Name
Quantity
17.5 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Thereafter, the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)NC=1OC(=C(C1C#N)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: CALCULATEDPERCENTYIELD 122.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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